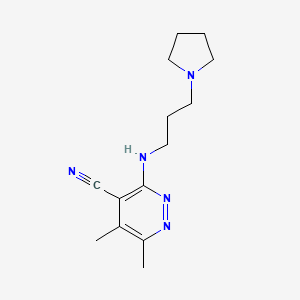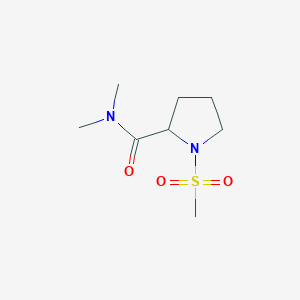
N-(2-cyclopentylethyl)quinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclopentylethyl)quinoxalin-2-amine is a chemical compound that belongs to the family of quinoxaline derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
N-(2-cyclopentylethyl)quinoxalin-2-amine has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit activity against various biological targets such as GABA-A receptors, AMPA receptors, and NMDA receptors. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression.
Mécanisme D'action
The mechanism of action of N-(2-cyclopentylethyl)quinoxalin-2-amine involves its interaction with various biological targets. It has been found to act as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA. It has also been found to block the activity of AMPA receptors and NMDA receptors, leading to a decrease in glutamate-mediated neurotransmission.
Biochemical and Physiological Effects:
N-(2-cyclopentylethyl)quinoxalin-2-amine has been found to exhibit various biochemical and physiological effects. It has been found to enhance the inhibitory effects of GABA, leading to a decrease in neuronal excitability. It has also been found to decrease glutamate-mediated neurotransmission, leading to a decrease in neuronal activity. These effects have been linked to its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-cyclopentylethyl)quinoxalin-2-amine in lab experiments include its high potency and selectivity for various biological targets. It also exhibits good pharmacokinetic properties, making it suitable for in vivo studies. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research of N-(2-cyclopentylethyl)quinoxalin-2-amine. One potential direction is to study its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another potential direction is to study its potential use in the treatment of other disorders such as schizophrenia and Alzheimer's disease. Further studies are also needed to determine its safety and efficacy in humans and to develop more potent and selective derivatives.
Méthodes De Synthèse
The synthesis method of N-(2-cyclopentylethyl)quinoxalin-2-amine involves the reaction of 2,3-dichloroquinoxaline with 2-cyclopentylethylamine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different solvents and purification methods.
Propriétés
IUPAC Name |
N-(2-cyclopentylethyl)quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-2-6-12(5-1)9-10-16-15-11-17-13-7-3-4-8-14(13)18-15/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBXYRMBLQJPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCNC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7567689.png)
![5-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-2-carboxylic acid](/img/structure/B7567694.png)


![N-[2-(N-methylanilino)ethyl]butanamide](/img/structure/B7567714.png)
![2-[(2-Fluorophenyl)methyl-methylamino]pyridine-4-carbonitrile](/img/structure/B7567721.png)






![N-ethoxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7567782.png)
